molecular formula C10H9BrO B177378 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 176088-59-8

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B177378
CAS No.: 176088-59-8
M. Wt: 225.08 g/mol
InChI Key: GMJKJIUETGRADG-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indanones. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 2nd position of the indanone structure. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring, making them an important scaffold in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-methyl-2,3-dihydro-1H-inden-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

    Substitution Reactions: Products include 6-amino-2-methyl-2,3-dihydro-1H-inden-1-one, 6-thio-2-methyl-2,3-dihydro-1H-inden-1-one, and 6-alkoxy-2-methyl-2,3-dihydro-1H-inden-1-one.

    Reduction Reactions: The major product is 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol.

    Oxidation Reactions: Products include 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-carboxylic acid and 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-aldehyde.

Scientific Research Applications

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through the formation of covalent bonds with target molecules or by modulating the activity of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
  • 2-Methyl-2,3-dihydro-1H-inden-1-one
  • 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Uniqueness

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-2-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKJIUETGRADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441438
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176088-59-8
Record name 6-Bromo-2-methyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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